molecular formula C18H22N6 B2450198 N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-44-2

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B2450198
CAS RN: 897619-44-2
M. Wt: 322.416
InChI Key: LKJOMQRHLPODBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been found to exhibit a wide range of biological activities. In

Mechanism Of Action

The mechanism of action of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its ability to selectively bind to and inhibit certain protein kinases. This inhibition can lead to a variety of downstream effects, including changes in cell signaling pathways, gene expression, and cellular metabolism. The exact mechanism of action may vary depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine have been studied in various cellular and animal models. One study found that this compound was able to inhibit the growth of cancer cells by targeting a specific protein kinase involved in cell proliferation. Another study showed that N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine could reduce inflammation in a mouse model of arthritis by targeting a different protein kinase involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the function of these enzymes in a more targeted manner. However, one limitation of this compound is its potential for off-target effects, which could complicate the interpretation of experimental results. Additionally, the synthesis of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be challenging and time-consuming, which may limit its widespread use in scientific research.

Future Directions

There are many potential future directions for the study of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine. One area of interest is the development of more potent and selective analogs of this compound for use as tool compounds in protein kinase research. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its potential applications in the treatment of various diseases. Finally, the synthesis of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine could be optimized to make it more accessible to researchers.

Synthesis Methods

The synthesis of N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been described in the literature. One method involves the reaction of 4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine in high yield.

Scientific Research Applications

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been investigated for its potential applications in scientific research. One of the main areas of interest is its use as a tool compound to study the role of protein kinases in various biological processes. Protein kinases are enzymes that play a key role in cell signaling and regulation, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and inflammation. N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying their function.

properties

IUPAC Name

N-benzyl-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-23-16-15(13-20-23)17(24-10-6-3-7-11-24)22-18(21-16)19-12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJOMQRHLPODBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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